molecular formula C14H24N2O6S2 B11073474 N,N'-diisopropyl-4,6-dimethoxybenzene-1,3-disulfonamide

N,N'-diisopropyl-4,6-dimethoxybenzene-1,3-disulfonamide

Cat. No.: B11073474
M. Wt: 380.5 g/mol
InChI Key: AEODGZUICBTXKB-UHFFFAOYSA-N
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Description

N,N’-diisopropyl-4,6-dimethoxybenzene-1,3-disulfonamide: is an organic compound with the molecular formula C14H24N2O4S2. This compound is part of the disulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-diisopropyl-4,6-dimethoxybenzene-1,3-disulfonamide typically involves the reaction of 4,6-dimethoxybenzene-1,3-disulfonyl chloride with diisopropylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature under an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of N,N’-diisopropyl-4,6-dimethoxybenzene-1,3-disulfonamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N,N’-diisopropyl-4,6-dimethoxybenzene-1,3-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N,N’-diisopropyl-4,6-dimethoxybenzene-1,3-disulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N’-diisopropyl-4,6-dimethoxybenzene-1,3-disulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

  • N,N’-dibenzyl-4,6-dimethoxybenzene-1,3-disulfonamide
  • N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide
  • N,N’-disubstitutedphenyl-4-ethoxylbenzene-1,3-disulfonamide

Comparison: N,N’-diisopropyl-4,6-dimethoxybenzene-1,3-disulfonamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use .

Properties

Molecular Formula

C14H24N2O6S2

Molecular Weight

380.5 g/mol

IUPAC Name

4,6-dimethoxy-1-N,3-N-di(propan-2-yl)benzene-1,3-disulfonamide

InChI

InChI=1S/C14H24N2O6S2/c1-9(2)15-23(17,18)13-8-14(24(19,20)16-10(3)4)12(22-6)7-11(13)21-5/h7-10,15-16H,1-6H3

InChI Key

AEODGZUICBTXKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1OC)OC)S(=O)(=O)NC(C)C

Origin of Product

United States

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